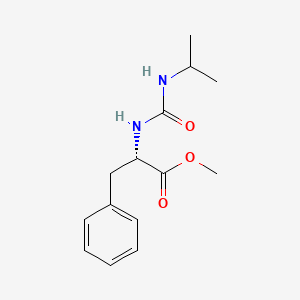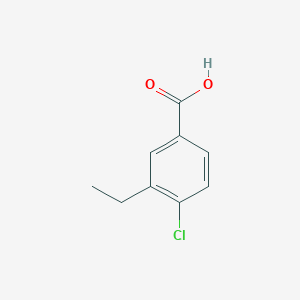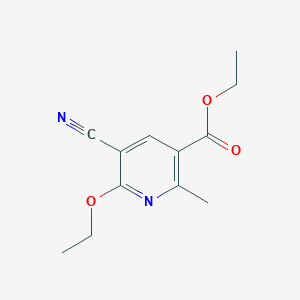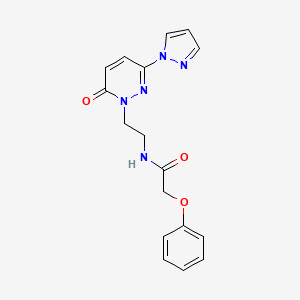
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethoxyphenyl)urea, also known as DMTMM, is a commonly used coupling reagent in organic synthesis. It is a white crystalline powder that is soluble in many organic solvents. DMTMM has been widely used in peptide synthesis, nucleotide synthesis, and other organic reactions due to its high coupling efficiency and low toxicity.
Applications De Recherche Scientifique
Corrosion Inhibition
One significant application of 1,3,5-triazinyl urea derivatives is as corrosion inhibitors for mild steel in acidic environments. These compounds have shown efficacy in reducing corrosion in mild steel when exposed to 1 N HCl solutions. The protective effect is attributed to the strong adsorption of these molecules onto the steel surface, forming a protective layer that minimizes corrosion. This application is critical in industrial processes where metal components are susceptible to acidic corrosion, highlighting the compound's utility in material preservation and maintenance (B. Mistry, N. Patel, Mayank J. Patel, S. Jauhari, 2011).
Chemical Synthesis and Reactivity
The compound and its related derivatives have been explored for their reactivity and utility in chemical synthesis. For instance, they have been used as condensing agents in the formation of amides and esters, showcasing their versatility in organic synthesis. This application is valuable for developing new chemical entities and intermediates in pharmaceutical and material science research (M. Kunishima, Chiho Kawachi, J. Monta, K. Terao, F. Iwasaki, S. Tani, 1999). Furthermore, 1,3,5-triazinyl urea derivatives have been utilized in the synthesis of unsymmetrical ketones, indicating their potential in creating complex organic molecules (Shotaro Hirao, Rumi Saeki, Toru Takahashi, Kento Iwai, N. Nishiwaki, Yasushi Ohga, 2022).
Environmental Applications
In addition to their use in corrosion inhibition and chemical synthesis, derivatives of 1,3,5-triazinyl urea have been studied for their environmental impact, particularly in the degradation and side effects of herbicides in soil. This research provides insights into the environmental behavior and safety of chemicals related to 1,3,5-triazinyl urea, contributing to the development of more sustainable agricultural practices (G. Dinelli, A. Vicari, C. Accinelli, 1998).
Propriétés
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O5/c1-22-10-5-9(6-11(7-10)23-2)17-13(21)16-8-12-18-14(24-3)20-15(19-12)25-4/h5-7H,8H2,1-4H3,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGYDSNMPRHOGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NCC2=NC(=NC(=N2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(2-thienylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012321.png)





![6-imino-2-oxo-1-phenyl-5-{[(E)-3-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B3012331.png)

![N-(4-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B3012333.png)
![1-(Isobutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3012334.png)
![N-(2-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3012335.png)
![N-[(E)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide](/img/structure/B3012340.png)

